molecular formula C15H19NO4 B5489493 1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B5489493
M. Wt: 277.31 g/mol
InChI Key: VCFCBQYVWSKWEN-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a phenyl group substituted with a 2-methylpropoxy moiety

Preparation Methods

The synthesis of 1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyrrolidine structure. One common method involves the reaction of 4-(2-methylpropoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent recovery, crystallization, and purification are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis .

Scientific Research Applications

1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

1-[4-(2-Methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: This compound has a similar phenyl group substitution but includes a thiazole ring instead of a pyrrolidine ring.

    1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)9-20-13-5-3-12(4-6-13)16-8-11(15(18)19)7-14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCBQYVWSKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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